molecular formula C12H23NO4 B2845523 (3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid CAS No. 119005-45-7

(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid

Cat. No.: B2845523
CAS No.: 119005-45-7
M. Wt: 245.319
InChI Key: KVAFMJHZXSBEFB-VIFPVBQESA-N
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. These compounds are widely used in organic synthesis, particularly in peptide synthesis, due to their ability to protect the amino group during chemical reactions. The tert-butyloxycarbonyl group is a common protecting group that can be easily removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid typically involves the protection of the amino group of heptanoic acid with a tert-butyloxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including this compound, often involves continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced waste. Flow microreactors are commonly used to introduce the tert-butyloxycarbonyl group into various organic compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions.

    Coupling Reactions: The compound can be used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.

    Oxidation and Reduction Reactions: The heptanoic acid moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution: Removal of the Boc group yields the free amino acid.

    Coupling: Formation of dipeptides or longer peptide chains.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid is unique due to its specific carbon chain length and the presence of the Boc-protected amino group. This combination makes it particularly useful in the synthesis of peptides with specific structural requirements. Its versatility and ease of deprotection under mild conditions further enhance its utility in synthetic chemistry.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAFMJHZXSBEFB-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119005-45-7
Record name (S)-3-((tert-butoxycarbonyl)amino)heptanoic acid
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